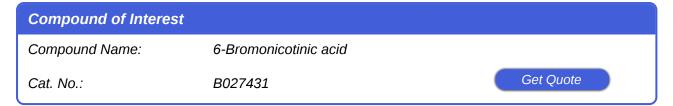


# Spectroscopic Profile of 6-Bromonicotinic Acid: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **6-Bromonicotinic acid** (also known as 6-bromopyridine-3-carboxylic acid), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

#### <sup>1</sup>H NMR Data

Proton NMR data for **6-Bromonicotinic acid** has been reported in deuterated chloroform (CDCl<sub>3</sub>). The aromatic protons of the pyridine ring exhibit distinct signals. Two datasets are presented here for comprehensive review.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **6-Bromonicotinic Acid** 



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
9.03	S	-	1H	H-2	[1]
8.08	d	8.0	1H	H-4	[1]
7.64	d	8.0	1H	H-5	[1]
9.03	d	2.4	1H	H-2	[2]
8.18	dd	8.1, 2.4	1H	H-4	[2]
7.63	d	8.1	1H	H-5	[2]

s = singlet, d = doublet, dd = doublet of doublets

#### <sup>13</sup>C NMR Data

Experimentally determined <sup>13</sup>C NMR data for **6-Bromonicotinic acid** is not readily available in the public domain. However, based on established chemical shift ranges for similar structures, a predicted spectrum can be outlined. The pyridine ring carbons and the carboxylic acid carbon would resonate at characteristic downfield shifts.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **6-Bromonicotinic Acid** 

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carboxylic Acid)
~152	C-2
~148	C-6
~140	C-4
~128	C-5
~125	C-3



# Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. For **6-Bromonicotinic acid**, key absorptions are expected from the carboxylic acid group and the aromatic ring.

Table 3: Characteristic IR Absorption Data for 6-Bromonicotinic Acid

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3300-2500 (broad)	О-Н	Stretching
~3100-3000	C-H (aromatic)	Stretching
1682	C=O	Stretching
~1600, ~1470	C=C, C=N	Ring Stretching
~1300	C-O	Stretching
~900	О-Н	Bending
Below 800	C-Br	Stretching

A reported value for the C=O stretch is 1682 cm<sup>-1</sup> (KBr pellet)[2]. Other values are based on typical ranges for the respective functional groups.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **6-Bromonicotinic acid** is 202.01 g/mol . Due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for 6-Bromonicotinic Acid



m/z	lon	Notes
201/203	[M]+	Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.
184/186	[M-OH]+	Loss of the hydroxyl group from the carboxylic acid.
156/158	[M-COOH]+	Loss of the carboxyl group.

# **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **6-Bromonicotinic acid**.

## NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **6-Bromonicotinic acid** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition: For <sup>1</sup>H NMR, the spectrum is typically acquired over a range of 0-12 ppm.
  For <sup>13</sup>C NMR, a broader range of 0-220 ppm is used. Standard pulse sequences are
  employed, and for <sup>13</sup>C NMR, proton decoupling is typically used to simplify the spectrum to
  single lines for each unique carbon.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

## **FT-IR Spectroscopy Protocol**

Sample Preparation (KBr Pellet Method): A small amount of 6-Bromonicotinic acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder



using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

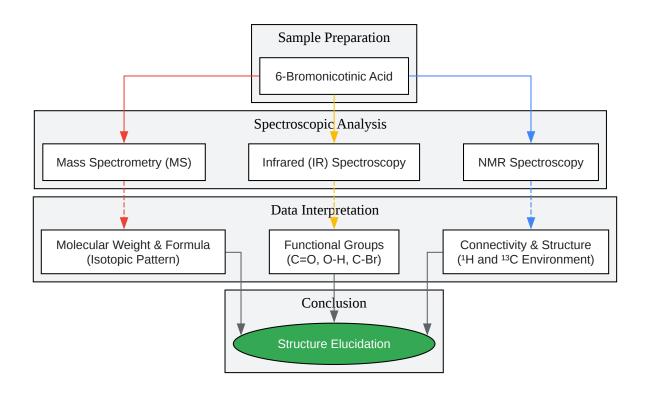
## **Mass Spectrometry Protocol (Electron Ionization)**

- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe, which is heated to volatilize the sample into the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **6-Bromonicotinic acid** using the spectroscopic methods described.





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